molecular formula C18H19N3O4 B3982852 N-[4-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide

N-[4-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide

Cat. No. B3982852
M. Wt: 341.4 g/mol
InChI Key: LDUAHVRKCJBHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair.

Mechanism of Action

N-[4-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide works by binding to the catalytic domain of this compound and inhibiting its activity. This leads to the accumulation of DNA damage, which can result in cell death. The inhibition of this compound also leads to the activation of alternative DNA repair pathways, such as homologous recombination and non-homologous end joining.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, in cancer cells. It has also been shown to reduce inflammation and improve tissue repair in various disease models, including stroke, myocardial infarction, and sepsis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide in lab experiments is its high potency and specificity for this compound. This allows for the selective inhibition of this compound without affecting other cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the use of N-[4-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide in scientific research. One area of focus is the development of more potent and selective this compound inhibitors that can be used in clinical settings. Another area of focus is the study of the role of this compound in various disease models, including cancer, neurodegeneration, and inflammation. Additionally, the use of this compound in combination with other DNA-damaging agents, such as chemotherapy and radiation therapy, is an area of active research.

Scientific Research Applications

N-[4-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide has been extensively used in scientific research as a this compound inhibitor. This compound is an enzyme that is involved in DNA repair, and its inhibition has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy. This compound has also been used to study the role of this compound in various cellular processes, including apoptosis, necrosis, and inflammation.

properties

IUPAC Name

N-[4-(butanoylamino)phenyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-3-5-17(22)19-13-8-10-14(11-9-13)20-18(23)15-6-4-7-16(12(15)2)21(24)25/h4,6-11H,3,5H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUAHVRKCJBHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.